

Application Notes and Protocols: Profiling Cellular Sensitivity to Ddr-trk-1

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Compound of Interest

Compound Name: *Ddr-trk-1*

Cat. No.: *B10772507*

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Introduction

Ddr-trk-1 is a potent and selective chemical probe that dually inhibits Discoidin Domain Receptor 1 (DDR1) and Tropomyosin Receptor Kinases (TRKs).^[1] DDR1, a unique receptor tyrosine kinase activated by collagen, is implicated in various aspects of cancer progression, including cell proliferation, migration, and survival.^{[1][2]} Overexpression of DDR1 is associated with a poor prognosis in several cancers, such as pancreatic, breast, lung, and ovarian cancer.^[1] This document provides detailed information on cell lines sensitive to **Ddr-trk-1** treatment, protocols for assessing cellular sensitivity, and an overview of the implicated signaling pathways.

Data Presentation: Ddr-trk-1 Potency and Cellular Target Engagement

While extensive multi-cell line screening data for the anti-proliferative effects of **Ddr-trk-1** is not widely published, the Panc-1 pancreatic cancer cell line is a well-documented sensitive model.^{[1][3][4]} **Ddr-trk-1** has been shown to inhibit both colony formation and migration of Panc-1 cells.^{[1][3][4]} The following tables summarize the known enzymatic inhibitory concentrations (IC50) and cellular target engagement values for **Ddr-trk-1**. Researchers are encouraged to perform dose-response studies to determine the specific IC50 for cell viability in their cell lines of interest.

Table 1: Enzymatic IC50 Values for **Ddr-trk-1**[\[1\]](#)

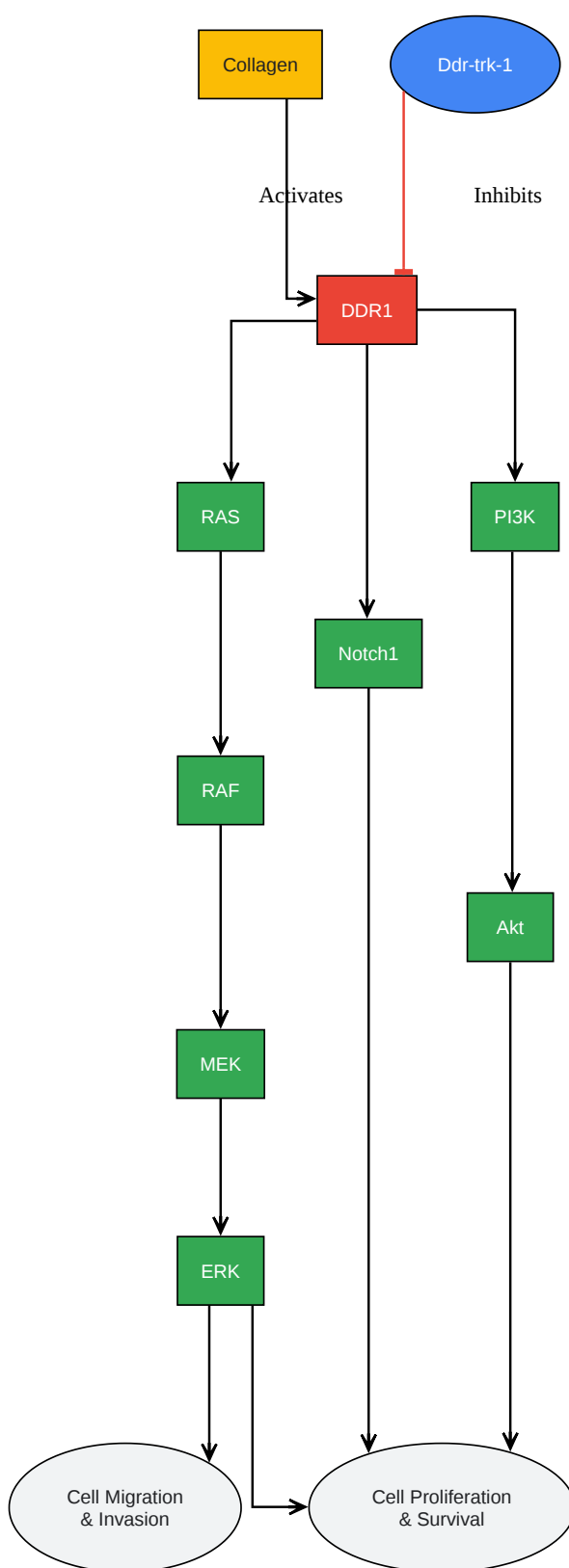
Target	IC50 (nM)
DDR1	27
DDR2	4.5
TRKA	43
TRKB	3.6
TRKC	2.9

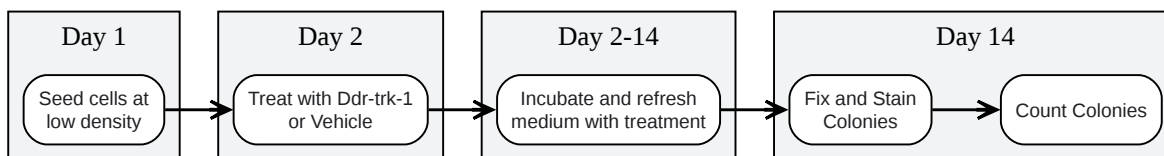
Table 2: Cellular Target Engagement of **Ddr-trk-1** (NanoBRET™ Assay)[\[1\]](#)

Target	IC50 (nM)
DDR1	104
DDR2	175
TRKA	448
TRKB	142

Signaling Pathways Modulated by Ddr-trk-1

DDR1 activation by collagen initiates several downstream signaling cascades that promote cancer cell survival and metastasis. **Ddr-trk-1**, by inhibiting DDR1, is expected to modulate these pathways. Key signaling networks affected include the PI3K/Akt and MAPK/ERK pathways, which are central to cell proliferation and survival. Additionally, there is evidence linking DDR1 to the Notch1 signaling pathway, which also plays a role in tumorigenesis.





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References

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- To cite this document: BenchChem. [Application Notes and Protocols: Profiling Cellular Sensitivity to Ddr-trk-1]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10772507#cell-lines-sensitive-to-ddr-trk-1-treatment\]](https://www.benchchem.com/product/b10772507#cell-lines-sensitive-to-ddr-trk-1-treatment)

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